molecular formula C18H18BrNO3 B11253756 4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide

4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide

Cat. No.: B11253756
M. Wt: 376.2 g/mol
InChI Key: ONPRLIQHDSJUMS-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide: is a chemical compound with a complex structure. Let’s break it down:

    Benzamide Core: The central part of the compound is the benzamide group, which consists of a benzene ring attached to an amide functional group (CONH₂).

    Bromine Substitution: The benzene ring has a bromine atom (Br) at the 4-position.

    Ethylenedioxy Bridge: The intriguing part lies in the ethylenedioxy bridge (3,4-dihydro-2H-1,5-benzodioxepin-7-yl). This fused bicyclic system contains two oxygen atoms bridging the benzene rings.

Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups:

    Bromination: The bromine atom can undergo substitution reactions, such as nucleophilic substitution or electrophilic aromatic substitution.

    Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

    Oxidation/Reduction: The ethylenedioxy bridge may participate in redox reactions.

Common reagents include bromine, acids, bases, and oxidizing agents. Major products would involve variations of the benzamide core.

Scientific Research Applications

This compound’s applications span several fields:

    Medicine: It might exhibit pharmacological properties due to its unique structure. Researchers could explore its potential as an antitumor, anti-inflammatory, or antimicrobial agent.

    Chemistry: The ethylenedioxy bridge offers synthetic versatility, making it valuable for designing new molecules.

    Industry: If scalable synthesis methods are developed, it could find applications in drug manufacturing.

Mechanism of Action

Understanding the compound’s mechanism requires further research. It could interact with cellular targets, modulate signaling pathways, or affect enzymatic processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers might compare it to other benzamides, brominated derivatives, or compounds containing fused bicyclic systems.

Properties

Molecular Formula

C18H18BrNO3

Molecular Weight

376.2 g/mol

IUPAC Name

4-bromo-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]benzamide

InChI

InChI=1S/C18H18BrNO3/c1-12(20-18(21)13-3-6-15(19)7-4-13)14-5-8-16-17(11-14)23-10-2-9-22-16/h3-8,11-12H,2,9-10H2,1H3,(H,20,21)

InChI Key

ONPRLIQHDSJUMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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